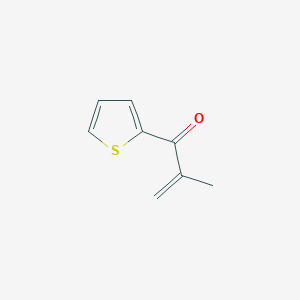

2-Methyl-1-(2-thienyl)-2-propenone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8OS |

|---|---|

Molecular Weight |

152.22 g/mol |

IUPAC Name |

2-methyl-1-thiophen-2-ylprop-2-en-1-one |

InChI |

InChI=1S/C8H8OS/c1-6(2)8(9)7-4-3-5-10-7/h3-5H,1H2,2H3 |

InChI Key |

AKTCAPPBLTYJPA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)C1=CC=CS1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 1 2 Thienyl 2 Propenone

Direct Synthetic Routes

Direct synthetic routes to 2-Methyl-1-(2-thienyl)-2-propenone aim to construct the α,β-unsaturated ketone core in a single or a few steps from readily available starting materials.

Condensation Reactions for α,β-Unsaturated Ketone Formation

Condensation reactions are a cornerstone of carbon-carbon bond formation and are widely used to prepare α,β-unsaturated carbonyl compounds. organic-chemistry.org The Aldol (B89426) and Mannich reactions are two classical examples that can be adapted for the synthesis of the target molecule.

The Aldol condensation provides a direct route to α,β-unsaturated ketones. organic-chemistry.orgpsu.edu In a potential pathway to this compound, 2-acetylthiophene (B1664040) could react with a suitable one-carbon aldehyde equivalent under basic or acidic conditions. The initial β-hydroxy ketone adduct would then undergo dehydration, often promoted by heat, to yield the desired enone. psu.edu The Claisen-Schmidt reaction, a variation of the aldol condensation, involves the reaction of a ketone with an aromatic aldehyde and is particularly relevant for synthesizing α,β-unsaturated derivatives. psu.edu

The Mannich reaction is a three-component condensation involving a non-enolizable aldehyde (like formaldehyde), a primary or secondary amine, and an enolizable carbonyl compound. organic-chemistry.orgontosight.ai A plausible route to the target compound could involve the Mannich reaction of 2-acetylthiophene, formaldehyde (B43269), and a secondary amine (e.g., dimethylamine) to form a Mannich base. wikipedia.orgtubitak.gov.tr Subsequent elimination of the amine moiety would generate the desired α,β-unsaturated ketone. A patent describes a classic Mannich reaction starting with acetylthiophene, formaldehyde, and dimethylamine (B145610) to produce an intermediate that is structurally related to the target compound. wikipedia.org

| Reaction | Reactants | Reagents/Conditions | Product |

| Aldol Condensation | 2-Acetylthiophene, Formaldehyde | Base (e.g., NaOH) or Acid, Heat | This compound |

| Mannich Reaction | 2-Acetylthiophene, Formaldehyde, Secondary Amine (e.g., Dimethylamine) | Acid catalyst, followed by elimination | This compound |

Carbon-Carbon Bond Formation Strategies

Alternative strategies for forming the double bond of the α,β-unsaturated system include olefination reactions like the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. These methods offer excellent control over the position of the double bond.

The Wittig reaction utilizes a phosphonium (B103445) ylide to convert a carbonyl group into an alkene. stackexchange.com For the synthesis of this compound, one could envision the reaction of 2-thienylglyoxal with an ethylidene-derived phosphonium ylide, such as ethylidenetriphenylphosphorane. nih.gov This approach would directly install the methyl-substituted double bond.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgyoutube.com The HWE reaction is known for its high stereoselectivity, typically favoring the formation of (E)-alkenes. organic-chemistry.orgwikipedia.org The reaction of 2-thienylglyoxal with a stabilized phosphonate ylide derived from diethyl (1-ethoxycarbonylethyl)phosphonate, followed by saponification and decarboxylation, could provide the target compound. A key advantage of the HWE reaction is that the phosphate (B84403) byproducts are water-soluble, simplifying purification. orgsyn.org

| Reaction | Reactants | Key Reagent | Product |

| Wittig Reaction | 2-Thienylglyoxal, Ethyltriphenylphosphonium halide | Strong base (e.g., n-BuLi) | This compound |

| Horner-Wadsworth-Emmons | 2-Thienylglyoxal, Diethyl (1-ethoxycarbonylethyl)phosphonate | Base (e.g., NaH) | This compound |

Approaches from Thiophene (B33073) Precursors

These methods begin with a thiophene-containing molecule and subsequently build the α,β-unsaturated ketone functionality.

Friedel-Crafts Acylation Analogues and Derivatives

Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring. stackexchange.com The acylation of thiophene with methacryloyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄), could theoretically yield this compound directly. echemi.comgoogle.com However, Friedel-Crafts reactions with α,β-unsaturated acyl halides can sometimes lead to side reactions. asianpubs.org An alternative two-step approach involves the Friedel-Crafts acylation of thiophene with 3-chloropropionyl chloride, followed by dehydrochlorination to form the double bond. asianpubs.org Research has shown that Friedel-Crafts acylation of thiophene exhibits high regioselectivity for the 2-position due to the greater stability of the intermediate carbocation. stackexchange.comechemi.com The use of solid-acid catalysts like Hβ zeolite has also been explored for the acylation of thiophene with acetic anhydride, offering a more environmentally friendly alternative to traditional Lewis acids. tsijournals.com

| Reaction | Reactants | Catalyst | Key Features |

| Friedel-Crafts Acylation | Thiophene, Methacryloyl Chloride | Lewis Acid (e.g., AlCl₃, SnCl₄) | Direct formation, potential for side reactions. echemi.comgoogle.comasianpubs.org |

| Two-Step Acylation | Thiophene, 3-Chloropropionyl Chloride | Lewis Acid, followed by base | Avoids issues with unsaturated acyl halides. asianpubs.org |

| Solid-Acid Catalyzed Acylation | Thiophene, Acetic Anhydride | Hβ zeolite | Greener alternative, high conversion. tsijournals.com |

Organometallic Reagent Mediated Syntheses (e.g., Grignard Reactions)

Organometallic reagents, particularly Grignard reagents, are powerful tools for forming carbon-carbon bonds. masterorganicchemistry.com A viable route to this compound involves the reaction of a 2-thienyl Grignard reagent , such as 2-thienylmagnesium bromide, with an appropriate electrophile. sigmaaldrich.com For instance, the addition of 2-thienylmagnesium bromide to methacrolein (B123484) would yield the corresponding secondary allylic alcohol. Subsequent oxidation of this alcohol, using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC), would furnish the desired α,β-unsaturated ketone. ontosight.ai This method offers a versatile approach as a wide variety of Grignard reagents and α,β-unsaturated aldehydes or ketones can be employed. masterorganicchemistry.comyoutube.com

| Step | Reaction | Reactants | Reagents | Intermediate/Product |

| 1 | Grignard Addition | 2-Bromothiophene, Methacrolein | Mg, THF | 1-(2-Thienyl)-2-methyl-2-propen-1-ol |

| 2 | Oxidation | 1-(2-Thienyl)-2-methyl-2-propen-1-ol | PCC or other mild oxidant | This compound |

Stereoselective Synthesis Considerations

The synthesis of this compound does not inherently involve the creation of a stereocenter in the final product. However, if the molecule were to be a precursor for a more complex chiral molecule, the stereoselective synthesis of related intermediates could be crucial. Asymmetric catalysis offers powerful methods for controlling stereochemistry during a reaction.

For instance, in a Mannich-type reaction, the use of chiral organocatalysts , such as proline and its derivatives, can induce high levels of enantioselectivity. organic-chemistry.org Similarly, in carbon-carbon bond-forming reactions, the use of chiral ligands in conjunction with metal catalysts can direct the stereochemical outcome. Chiral thioether-based ligands and planar chiral ferrocenyl ligands have been successfully employed in various asymmetric transformations. rsc.orgresearchgate.netmdpi.com

In the context of a Grignard-based synthesis, a stereoselective reduction of a prochiral ketone precursor could be achieved using chiral reducing agents or catalysts. Furthermore, if a related chiral aldehyde were used in a Horner-Wadsworth-Emmons reaction, the stereochemistry of the starting material could influence the stereochemical outcome of the product, especially in intramolecular versions of the reaction. While direct stereoselective synthesis of the title compound is not applicable, the principles of asymmetric synthesis would be paramount in the synthesis of chiral derivatives or more complex molecules derived from it. uoa.grnih.gov

Enantioselective Approaches to Related Thienyl Propanone Systems

While specific literature on the enantioselective synthesis of this compound is limited, several strategies employed for structurally similar thienyl propanone systems can be extrapolated. These methods primarily focus on the asymmetric introduction of substituents or the enantioselective reduction of a prochiral precursor.

One common approach involves the asymmetric alkylation of a pre-existing ketone. For instance, the α-alkylation of a ketone like 1-(2-thienyl)propan-1-one can be achieved using a chiral auxiliary or a chiral phase-transfer catalyst to introduce the methyl group at the α-position stereoselectively. However, controlling the subsequent elimination to form the exocyclic double bond without racemization can be challenging.

A more versatile strategy is the asymmetric conjugate addition to an α,β-unsaturated precursor. For example, the conjugate addition of a methyl organometallic reagent to a precursor like 1-(2-thienyl)prop-2-en-1-one in the presence of a chiral ligand-metal complex can establish the chiral center. Subsequent functional group manipulations can then lead to the desired product.

Furthermore, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral ketones. Chiral primary or secondary amines can catalyze the asymmetric α-functionalization of ketones and aldehydes. nih.gov For instance, a chiral amine catalyst could be employed in the reaction of 1-(2-thienyl)ethanone with formaldehyde to directly generate a precursor to this compound through a Mannich-type reaction followed by elimination.

The enantioselective reduction of a prochiral diketone is another viable route. A suitably substituted diketone could be reduced enantioselectively using a chiral reducing agent, such as a borane (B79455) reagent with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), to yield a chiral alcohol. This alcohol can then be converted to the target α-methylenone.

A summary of potential enantioselective approaches applicable to thienyl propanone systems is presented in the table below.

| Synthetic Approach | Precursor Example | Key Reagent/Catalyst | Potential Outcome |

| Asymmetric Alkylation | 1-(2-thienyl)propan-1-one | Chiral Phase-Transfer Catalyst | Enantioenriched 2-methyl-1-(2-thienyl)propan-1-one |

| Asymmetric Conjugate Addition | 1-(2-thienyl)prop-2-en-1-one | Me₂CuLi / Chiral Ligand | Enantioenriched 2-methyl-1-(2-thienyl)propan-1-one |

| Organocatalytic α-Methylenation | 1-(2-thienyl)ethanone | Chiral Amine Catalyst + Formaldehyde | Precursor to this compound |

| Enantioselective Reduction | Prochiral Diketone | Chiral Reducing Agent (e.g., CBS reagent) | Chiral Hydroxyketone Intermediate |

Chiral Catalyst Applications in Analogous Syntheses

The application of chiral catalysts is central to modern asymmetric synthesis, enabling the production of single-enantiomer compounds with high efficiency and selectivity. mdpi.com Both metal-based catalysts and organocatalysts have been successfully applied to syntheses analogous to that of this compound.

Chiral Lewis Acid Catalysis:

Chiral Lewis acids (CLAs) are powerful catalysts for a variety of enantioselective transformations, including Diels-Alder reactions, aldol reactions, and Michael additions. wikipedia.orglibretexts.orgscispace.com In the context of synthesizing α,β-unsaturated ketones, CLAs can be used to activate the substrate towards nucleophilic attack, thereby controlling the stereochemical outcome. For the synthesis of a compound like this compound, a chiral Lewis acid could be employed in a conjugate addition of a methyl nucleophile to an appropriate enone precursor. The chiral environment created by the CLA-substrate complex would favor the approach of the nucleophile from one face, leading to a high enantiomeric excess (ee) of the product. Various metals, including titanium, copper, and iron, complexed with chiral ligands, have been shown to be effective for such transformations. researchgate.net

Organocatalysis:

Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of asymmetric synthesis. youtube.com Chiral amines, phosphoric acids, and thioureas are common classes of organocatalysts. For the synthesis of α-methylenones, chiral primary or secondary amines, often derived from cinchona alkaloids or proline, can catalyze the reaction through the formation of a transient enamine or iminium ion. nih.gov This activation mode allows for highly enantioselective α-functionalization reactions. For instance, a proline-derived catalyst could facilitate an asymmetric Mannich reaction between 1-(2-thienyl)ethanone, formaldehyde, and a secondary amine, which upon elimination would yield the chiral α-methylenone. The success of these reactions often relies on the precise design of the catalyst to create a well-defined chiral pocket around the reactive intermediate.

The table below summarizes the application of different chiral catalysts in reactions analogous to the synthesis of this compound.

| Catalyst Type | Catalyst Example | Reaction Type | Substrate Example | Typical Enantioselectivity (ee) |

| Chiral Lewis Acid (Metal-based) | Cu(II)-Box Complex | Conjugate Addition | Chalcone (B49325) derivatives | 85-99% |

| Chiral Lewis Acid (Metal-based) | Ti(IV)-TADDOL Complex | Aldol Reaction | Aryl methyl ketones | 90-98% |

| Organocatalyst (Amine) | Proline-derived amine | Mannich Reaction | Cyclohexanone | >95% |

| Organocatalyst (Phosphoric Acid) | Chiral Phosphoric Acid | Michael Addition | α,β-Unsaturated aldehydes | 90-99% |

Chemical Reactivity and Transformation Mechanisms of 2 Methyl 1 2 Thienyl 2 Propenone

Reactivity of the α,β-Unsaturated Carbonyl System

The α,β-unsaturated carbonyl portion of 2-methyl-1-(2-thienyl)-2-propenone is a key site for a variety of chemical reactions. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, making the β-carbon susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions (e.g., Michael Additions)

The Michael addition, a type of conjugate addition, is a fundamental reaction for α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system (the Michael acceptor). wikipedia.org For this compound, this results in the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position.

The general mechanism involves the attack of a nucleophile on the β-carbon, leading to an enolate intermediate which is then protonated to yield the final product. masterorganicchemistry.comyoutube.com A variety of nucleophiles can be employed in Michael additions, including enolates, amines, and thiols. masterorganicchemistry.combham.ac.uk For instance, the reaction of aza-nucleophiles with benzo[b]thiophen-2-yl-2-propenone derivatives under solvent-free microwave-assisted conditions has been reported to produce β-aminoketones and azaheterocyclic compounds. researchgate.net

Thia-Michael additions, involving the addition of a sulfur nucleophile, are also a significant transformation. The intramolecular thia-anti-Michael addition has been utilized to synthesize tetrasubstituted thiophene (B33073) derivatives. lnu.edu.cn

| Reaction Type | Nucleophile (Michael Donor) | Product Type | Key Features |

|---|---|---|---|

| Aza-Michael Addition | Aliphatic and aromatic amines | β-aminoketones, azaheterocyclic compounds | Can be performed under solvent-free, microwave-assisted conditions. researchgate.net |

| Thia-Michael Addition | Thiols (e.g., 4-chlorothiophenol) | 1,3-diaryl-3-(arylthio)-1-propanones | Leads to the formation of a new carbon-sulfur bond. researchgate.net |

| Intramolecular Thia-anti-Michael Addition | Internal sulfur nucleophile | Tetrasubstituted thiophenes | Proceeds in a regiospecific manner. lnu.edu.cn |

Cycloaddition Reactions (e.g., [4+2] Cycloreversion)

Cycloaddition reactions involve the joining of two unsaturated molecules to form a cyclic product. kharagpurcollege.ac.in The α,β-unsaturated system of this compound can potentially act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. kharagpurcollege.ac.in The reverse of this process is known as a cycloreversion or retro-Diels-Alder reaction. kharagpurcollege.ac.in

While specific examples involving this compound in [4+2] cycloreversion are not prevalent in the provided search results, the general principle involves the thermally or photochemically induced fragmentation of a cyclohexene-type ring system to form a conjugated diene and an alkene (the dienophile). kharagpurcollege.ac.in The stability of the starting material and the reaction conditions dictate the favorability of the forward or reverse reaction. For instance, the reaction of 2,2-bis(trifluoromethyl)-1,1-dicyanoethylene with 6,6-dimethylfulvene (B1295306) yields a Diels-Alder adduct that is unstable and can revert to the starting materials. nih.gov

Reduction Processes (e.g., Enantioselective Reduction)

The carbonyl group and the carbon-carbon double bond of the α,β-unsaturated system can undergo reduction. Catalytic hydrogenation over palladium on carbon (Pd/C) has been shown to chemoselectively reduce the carbon-carbon double bond of thiophene-containing chalcone (B49325) analogues, yielding the corresponding saturated propanones. researchgate.net

Enantioselective reduction of the carbonyl group is a valuable transformation for producing chiral alcohols. While specific studies on the enantioselective reduction of this compound were not detailed in the search results, this is a common strategy for similar α,β-unsaturated ketones. These reductions often employ chiral catalysts or reagents to achieve high enantiomeric excess in the resulting secondary alcohol.

Reactivity of the Thiophene Heterocycle

The thiophene ring in this compound is an aromatic system that can participate in its own set of characteristic reactions. wikipedia.org

Electrophilic Substitution Pathways

Thiophene is an electron-rich aromatic heterocycle and readily undergoes electrophilic aromatic substitution. wikipedia.orge-bookshelf.de These reactions typically occur preferentially at the C2 (α) position, as the intermediate carbocation is more stabilized by resonance compared to attack at the C3 (β) position. onlineorganicchemistrytutor.comuomustansiriyah.edu.iq The activating effect of the sulfur atom makes thiophene more reactive than benzene (B151609) in such substitutions. wikipedia.org

Common electrophilic substitution reactions for thiophenes include halogenation, nitration, acylation, and sulfonation. The presence of the propenone substituent on the thiophene ring will influence the regioselectivity of further electrophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. Halogenated thiophenes can serve as substrates in these reactions.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. libretexts.orgnih.gov This reaction is widely used to form biaryl compounds. libretexts.org For instance, 2,5-dibromothiophene (B18171) can undergo a double Suzuki-Miyaura condensation to synthesize 2,5-diisopropenylthiophene. nih.gov The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for optimizing the yield. nih.govnih.gov

The Sonogashira coupling is another important palladium-catalyzed reaction that couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orggold-chemistry.org This reaction typically employs a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org It provides a direct route to synthesize arylalkynes and conjugated enynes. gold-chemistry.org While a specific example with this compound was not found, a halogenated derivative could readily participate in this transformation.

| Reaction | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound + Organohalide | Palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Cs2CO3) | Biaryl compounds, vinyl-substituted aromatics. libretexts.orgnih.gov |

| Sonogashira Coupling | Terminal alkyne + Aryl/Vinyl halide | Palladium catalyst, Copper(I) co-catalyst, and an amine base | Arylalkynes, conjugated enynes. wikipedia.orggold-chemistry.orgorganic-chemistry.org |

Intramolecular Reactions and Rearrangements

The structural arrangement of this compound provides a template for a range of intramolecular reactions and rearrangements, often leading to the formation of complex heterocyclic structures. These reactions are typically initiated by the generation of a reactive intermediate, which then interacts with another part of the molecule.

Carbenoid Insertions into Heterocyclic Rings

The concept of intramolecular carbenoid insertion into heterocyclic rings can be illustrated by studies on analogous systems. For instance, the intramolecular reactions of carbenoids derived from α-diazoketones containing a thiophene moiety demonstrate the potential for cyclization. A key example involves the synthesis and subsequent reaction of 2-diazo-1-[2-(thiophen-2-ylmethoxy)-phenyl]-ethanone. researchgate.net When this compound is treated with a rhodium(II) acetate (B1210297) catalyst, it generates a rhodium carbenoid intermediate. This intermediate can then undergo an intramolecular reaction with the nearby thiophene ring. researchgate.net

The reaction proceeds through the formation of an oxonium ylide, which is then followed by a chemrxiv.orgchemicalbook.com sigmatropic rearrangement to yield a thienylmethyl benzofuranone. researchgate.net This type of transformation highlights a potential reactive pathway for derivatives of this compound, should a diazo group be introduced alpha to the carbonyl.

Further studies on intramolecular carbene C-H insertions in related systems, such as 2-diazo-2-sulfamoylacetamides, have shown that the choice of catalyst and the substitution pattern on the molecule can direct the insertion towards either aromatic or aliphatic C-H bonds, leading to the formation of various fused heterocyclic systems. mdpi.com

Table 1: Intramolecular Carbene C-H Insertions of Related Diazo Compounds

| Entry | Diazospecies | Catalyst | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| 1 | 2-diazo-N,N-dimethyl-2-(N,N-diphenylsulfamoyl)acetamide | Cu(acac)₂ | N,N-dimethyl-1-phenyl-1,3-dihydrobenzo[c]isothiazole-3-carboxamide 2,2-dioxide | 90 | mdpi.com |

| 2 | 2-diazo-2-(N-benzyl-N-butylsulfamoyl)-N-methyl-N-phenylacetamide | Cu(acac)₂ | 3-(N-benzyl-N-butylsulfamoyl)-1-methylindolin-2-one | 76 | mdpi.com |

| 3 | 2-diazo-1-[2-(thiophen-2-ylmethoxy)-phenyl]-ethanone | Rh₂(OAc)₄ | Thienylmethyl benzofuranone | - | researchgate.net |

Yield not reported in the abstract.

Oxidative Rearrangements (e.g., 1,2-Aryl Migration)

Oxidative rearrangements, particularly those involving a 1,2-aryl migration, represent a significant class of transformations for ketones. Research has demonstrated that alkyl aryl ketones can undergo an oxidative 1,2-aryl migration to furnish 2-arylalkanoates using reagents like diacetoxyphenyliodine. elsevierpure.com This type of rearrangement is particularly relevant to this compound, where the "aryl" group is the 2-thienyl moiety. Such a reaction would be expected to yield a 2-(2-thienyl)propanoate derivative. This methodology has been successfully applied to the synthesis of anti-inflammatory drugs such as ibuprofen (B1674241) and clidanac. elsevierpure.com

In a related context, the concept of aryl migration has also been explored in radical-polar crossover cascades. For example, a 1,4-aryl migration has been observed in the reaction of N-arylsulfonamides with disubstituted ketenes. nih.gov While this is a 1,4-migration, it underscores the migratory aptitude of aryl and heteroaryl groups, including thienyl, under oxidative conditions. nih.gov In these reactions, an initially formed enolate undergoes single-electron transfer oxidation, triggering the aryl migration cascade. nih.gov The efficiency of this migration can be influenced by substituents on the migrating aryl group. nih.gov

Table 2: Examples of Aryl Migration in Ketone-derived Systems

| Substrate Type | Reaction Conditions | Migrating Group | Product Type | Yield (%) | Ref |

|---|---|---|---|---|---|

| Alkyl aryl ketones | Diacetoxyphenyliodine | Phenyl, substituted phenyl | 2-Arylalkanoates | - | elsevierpure.com |

| N-arylsulfonamide-ketene adducts | Single electron transfer oxidation | p-Methylphenyl | α-Quaternary amide | 70 | nih.gov |

| N-arylsulfonamide-ketene adducts | Single electron transfer oxidation | p-Fluorophenyl | α-Quaternary amide | 63 | nih.gov |

| N-arylsulfonamide-ketene adducts | Single electron transfer oxidation | 2-Thienyl | α-Quaternary amide | 27-43 | nih.gov |

Specific yields for the general transformation were not detailed in the abstract.

Multi-Component Reactions and Annulation Pathways

Multi-component reactions (MCRs) offer an efficient strategy for the rapid construction of complex molecules in a single step. The structural features of this compound make it a potential candidate for participation in MCRs, particularly those involving annulation to form new rings.

For instance, MCRs involving 2-methyleneaziridines have been developed for the synthesis of 1,3-disubstituted propan-2-ones. nih.govresearchgate.net These reactions proceed via the ring-opening of the aziridine (B145994) with an organocopper reagent, followed by trapping of the resulting metalloenamine intermediate with an electrophile. nih.govresearchgate.net This strategy allows for the formation of two new carbon-carbon bonds in a one-pot process. nih.govresearchgate.net While this example doesn't directly use the target compound, it illustrates a pathway to propanone structures, a core element of this compound.

Annulation pathways involving thiophene derivatives are also well-documented in the context of MCRs. For example, the multicomponent condensation of cyanothioacetamide, carbonyl compounds, enamines, and alkylating agents leads to the formation of 2-thionicotinonitrile derivatives. researchgate.net These reactions often proceed through a series of tandem events, such as Knoevenagel condensation, Michael addition, and intramolecular cyclization, to build the final heterocyclic product. researchgate.net The reactivity of the thiophene nucleus and the adjacent carbonyl group in this compound could potentially be harnessed in similar annulation strategies to construct novel fused thiophene ring systems.

Derivatives and Structural Analogues of 2 Methyl 1 2 Thienyl 2 Propenone

Synthesis of Chalcone-Type Derivatives with Thienyl Moieties

Chalcones, which are α,β-unsaturated ketones, are a significant class of organic compounds. Thienyl chalcones, in particular, have garnered attention for their potential applications in medicinal chemistry and materials science. nih.govsemanticscholar.org The most common method for synthesizing these compounds is the Claisen-Schmidt condensation reaction. ontosight.ai This reaction typically involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) with an aromatic aldehyde.

In the context of 2-Methyl-1-(2-thienyl)-2-propenone analogues, the synthesis would involve the reaction of a substituted 2-acetylthiophene (B1664040) with a substituted benzaldehyde. Various catalysts and conditions can be employed to facilitate this reaction, including the use of iron oxide nanoparticles (FeONPs) or employing sonochemical methods to improve reaction times and yields. nih.govsemanticscholar.org The resulting chalcone (B49325) derivatives can then be used as precursors for the synthesis of other heterocyclic systems. semanticscholar.org

A variety of chalcone derivatives featuring a thienyl group have been synthesized and characterized. These compounds often serve as intermediates for more complex heterocyclic structures. ontosight.airesearchgate.net

| Compound Name | Reactants | Catalyst/Conditions | Reference |

|---|---|---|---|

| 3-(4-chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione and p-chlorobenzaldehyde | Iron oxide nanoparticles, sodium ethoxide, ethanol (B145695), sonication | semanticscholar.org |

| (E)-1-(3-fluoro-4-methoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)-prop-2-en-1-one | 3-fluoro-4-methoxy acetophenone and isovanillin | LiOH, methanol | nih.gov |

| 1,3-diphenyl-2-propen-1-one derivatives | Substituted acetophenones and benzaldehydes | Not specified | google.com |

Formation of Nitrogen-Containing Heterocycles

The α,β-unsaturated ketone moiety in thienyl chalcones is an excellent electrophile, making it a prime target for reactions with binucleophiles to form various nitrogen-containing heterocyclic rings.

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They can be readily synthesized from chalcones through a cyclocondensation reaction with hydrazine (B178648) derivatives. biosynth.comresearchgate.net The reaction of a thienyl chalcone with hydrazine hydrate, for instance, leads to the formation of the corresponding pyrazoline. biosynth.comnih.gov The reaction can be carried out in various solvents, such as ethanol or acetic acid, and may be performed under conventional heating or microwave irradiation to accelerate the process. google.com

The substitution pattern on the starting chalcone and the hydrazine derivative allows for the synthesis of a diverse library of pyrazoline compounds. researchgate.netgoogle.com These compounds are of interest due to their wide range of reported biological activities.

| Pyrazoline Derivative | Starting Chalcone | Reagent | Reaction Conditions | Reference |

|---|---|---|---|---|

| 3,5-Diphenyl-4,5-dihydropyrazole-1-carbaldehyde | Chalcone | Hydrazine hydrate | Formic acid | nih.gov |

| 1,3,5-trisubstituted-2-pyrazoline derivatives | Chalcones | Hydrazine derivatives | Conventional heating or microwave assisted | google.com |

| 1-(p-Methyl phenyl)-3,5-diaryl-2-pyrazoline derivatives | 1-(1H-indol-3-yl)-3-aryl-2-propen-1-ones | p-methylphenylhydrazine hydrochloride | Hot acetic acid | researchgate.net |

1,5-Benzothiazepines are seven-membered heterocyclic compounds containing a benzene (B151609) ring fused to a thiazepine ring. These structures can be synthesized from thienyl chalcones through a condensation reaction with 2-aminothiophenol. This reaction proceeds via a Michael addition of the thiol group to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration.

Various catalysts have been reported to promote this transformation, including ceric ammonium (B1175870) nitrate (B79036) (CAN), gallium triflate, and even green chemistry approaches using citrus juice as a mediator. The use of polyethylene (B3416737) glycol-400 (PEG-400) has also been shown to be an efficient and environmentally friendly medium for this synthesis, often resulting in high yields in a short reaction time.

| Catalyst/Medium | Reaction Conditions | Reference |

|---|---|---|

| Ceric Ammonium Nitrate (CAN) | Ultrasonic irradiation | |

| Polyethylene glycol-400 (PEG-400) | Bleaching clay, 60°C | |

| Citrus juice | Tetrabutylammonium bromide, reflux | |

| Ionic Liquids | Not specified |

Nicotinonitrile (3-cyanopyridine) derivatives represent another important class of heterocyclic compounds that can be synthesized from α,β-unsaturated ketones like thienyl chalcones. A common synthetic route is a one-pot, multi-component reaction involving the chalcone, malononitrile (B47326), and an ammonium salt or an amine in the presence of a catalyst.

For example, the reaction of a thienyl chalcone with malononitrile and ammonium acetate (B1210297) can yield 2-amino-4-aryl-6-(thienyl)nicotinonitriles. Iron(III) chloride has also been shown to be an effective promoter for the condensation-cyclization reaction of α,β-unsaturated ketones and an enamino nitrile to produce multiply arylated nicotinonitriles. The resulting nicotinonitrile derivatives can be further modified to create more complex fused heterocyclic systems.

Thiazachalcone and Related Sulfur-Containing Analogues

While the term "thiazachalcone" is not a standard nomenclature, it suggests chalcone analogues where a thiazole (B1198619) or another sulfur-containing heterocycle is part of the core structure. The synthesis of such compounds often involves incorporating a thiazole or thiadiazole moiety into the chalcone framework. nih.gov For instance, chalcone derivatives containing a 1,3,4-thiadiazole (B1197879) ring have been synthesized and studied. Similarly, imidazo[2,1-b]thiazole (B1210989) chalcone derivatives have been prepared, demonstrating the fusion of a thiazole-containing ring system with the chalcone structure. nih.gov These syntheses highlight the versatility of chalcone chemistry in incorporating various sulfur-containing heterocyclic motifs.

Propanone and Propanol (B110389) Derivatives as Synthetic Intermediates

The core structure of this compound can be modified to produce valuable propanone and propanol derivatives that serve as key synthetic intermediates. For example, the reaction of thiophene (B33073) with 3-chloropropionyl chloride and subsequent reaction with methylamine (B109427) yields 3-methylamino-1-(2-thienyl)-1-propanone. This propanone derivative is a crucial intermediate in the synthesis of certain pharmaceutical compounds.

Furthermore, this propanone can be reduced to the corresponding propanol derivative, (1S)-3-methylamino-1-(2-thienyl)-propan-1-ol. This reduction can be carried out using various reducing agents and can be performed enantioselectively to yield a specific stereoisomer. These propanol derivatives are also valuable intermediates in organic synthesis. Additionally, 2-amino-2-methyl-1-propanol (B13486) is a commercially available compound used in various industrial applications and as a pharmaceutical intermediate.

| Compound Name |

|---|

| This compound |

| 2-acetylthiophene |

| 3-(4-chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one |

| 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione |

| (E)-1-(3-fluoro-4-methoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)-prop-2-en-1-one |

| 3-fluoro-4-methoxy acetophenone |

| isovanillin |

| 1,3-diphenyl-2-propen-1-one |

| hydrazine |

| 3,5-Diphenyl-4,5-dihydropyrazole-1-carbaldehyde |

| 1-(1H-indol-3-yl)-3-aryl-2-propen-1-ones |

| p-methylphenylhydrazine hydrochloride |

| 1,5-Benzothiazepine |

| 2-aminothiophenol |

| Nicotinonitrile |

| malononitrile |

| 2-amino-4-aryl-6-(thienyl)nicotinonitriles |

| enamino nitrile |

| 1,3,4-thiadiazole |

| imidazo[2,1-b]thiazole |

| 3-methylamino-1-(2-thienyl)-1-propanone |

| 3-chloropropionyl chloride |

| methylamine |

| (1S)-3-methylamino-1-(2-thienyl)-propan-1-ol |

| 2-amino-2-methyl-1-propanol |

Spectroscopic and Advanced Structural Characterization Methodologies for 2 Methyl 1 2 Thienyl 2 Propenone

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In 2-Methyl-1-(2-thienyl)-2-propenone, the key proton signals would be those of the thiophene (B33073) ring, the vinylic proton, and the methyl group.

Based on analogous structures like (2E)-3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, the protons of the thiophene ring are expected to appear as multiplets in the aromatic region, typically between δ 6.8 and 7.5 ppm. For thienyl chalcones, the ethylenic protons (α and β to the carbonyl group) are characteristic. The vinylic proton on the α,β-unsaturated ketone system would likely appear as a singlet due to the absence of adjacent protons for coupling. Its chemical shift would be influenced by the electron-withdrawing carbonyl group and the electronic effects of the thiophene ring. In similar chalcone (B49325) structures, the trans-olefinic protons typically show coupling constants (J) in the range of 15-16 Hz, confirming their stereochemistry. The methyl protons on the propenone backbone would be expected to produce a singlet, likely in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Thiophene Protons | 6.8 - 7.9 | Multiplet |

| Vinylic Proton | ~7.0 | Singlet |

Note: The data in this table is predicted based on the analysis of structurally similar compounds.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of a molecule. For this compound, the most diagnostic signal is that of the carbonyl carbon, which is expected to resonate at a significantly downfield chemical shift. In related chalcones, this peak typically appears in the range of δ 185–190 ppm.

The carbons of the thiophene ring and the vinylic carbons of the propenone moiety would appear in the aromatic and olefinic regions, generally between δ 110 and 160 ppm. Specifically, the α- and β-carbons relative to the carbonyl group in chalcones show characteristic signals between δ 116.1-128.1 and δ 136.9-145.4, respectively. fabad.org.tr The carbon atom of the methyl group would be found at a much higher field, characteristic of sp³-hybridized carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 185 - 190 |

| Thiophene & Vinylic Carbons | 110 - 160 |

Note: The data in this table is predicted based on the analysis of structurally similar compounds.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, advanced two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, confirming the connectivity of the protons within the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

While specific 2D NMR data for the title compound is not available, these techniques are standard in the structural elucidation of novel chalcone derivatives. researchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups in a molecule. For this compound, the most prominent absorption band in the FT-IR spectrum would be the stretching vibration of the carbonyl group (C=O). In similar chalcone structures, this band is typically strong and appears in the region of 1650-1690 cm⁻¹. researchgate.net

Other significant absorptions would include the C=C stretching vibrations of the propenone moiety and the thiophene ring, which are expected in the range of 1500-1600 cm⁻¹. researchgate.net The stretching vibrations of the C-H bonds of the aromatic thiophene ring and the vinylic and methyl groups would also be present. Aromatic C-H stretching typically occurs above 3000 cm⁻¹, while aliphatic C-H stretching is found just below 3000 cm⁻¹. orientjchem.org

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Carbonyl (C=O) Stretch | 1690 - 1650 | Strong |

Note: The data in this table is predicted based on the analysis of structurally similar compounds.

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The FT-Raman spectra of chalcone derivatives have been studied, and detailed assignments of the normal modes can be made with the aid of Density Functional Theory (DFT) calculations. researchgate.net

For this compound, the symmetric stretching vibrations of the thiophene ring would be expected to produce strong Raman signals. The C=C double bond stretching of the propenone system would also be a prominent feature. In poly(3-hexylthiophene), a related polymer containing thiophene units, the symmetric C=C stretching modes are observed in the Raman spectrum. rsc.org The carbonyl (C=O) stretch, while strong in the IR, is often weaker in the Raman spectrum. The various C-H bending and stretching vibrations would also be observable.

Due to the lack of specific experimental Raman data for this compound in the public domain, a detailed assignment of Raman shifts is not possible. However, the technique remains a valuable tool for the complete vibrational analysis of such compounds.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. The spectrum of a thienyl chalcone, such as this compound, is characterized by the presence of a thiophene ring, a carbonyl group (C=O), and an α,β-unsaturated system, which collectively form an extended chromophore.

The UV-Vis spectrum typically displays two main absorption bands. nih.gov The first, appearing at shorter wavelengths (typically 260–300 nm), is attributed to the high-energy π → π* transition involving the aromatic (thiophene) and enone systems. biointerfaceresearch.com The second, more intense band observed at longer wavelengths (typically 300–470 nm), corresponds to an intramolecular charge transfer (ICT) transition. biointerfaceresearch.comresearchgate.net This ICT band arises from the delocalization of electrons from the electron-rich thiophene ring (donor) to the electron-withdrawing carbonyl group (acceptor) across the conjugated propenone bridge. researchgate.net A weaker n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, may also be observed, often as a shoulder on the main absorption band. biointerfaceresearch.comiaea.org

The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to solvent polarity. For instance, studies on analogous thienyl chalcones show a hypsochromic (blue) shift with increasing solvent polarity, which is characteristic of certain electronic transitions. iaea.org The presence of the methyl group on the α-carbon of the propenone system in this compound is expected to influence the electronic properties and thus the precise λmax values.

Table 1: Representative UV-Vis Absorption Data for Analogous Thienyl Chalcones

| Compound | Solvent | λmax (π → π*) (nm) | λmax (ICT/n → π*) (nm) | Reference |

|---|---|---|---|---|

| (E)-1-(2-thienyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one | Chloroform | ~260-300 | ~300-470 | researchgate.net |

| (E)-3-(3-(dimethylamino)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Ethanol (B145695) | 275 | 422 | iaea.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. Various MS techniques can be applied to analyze this compound.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. In this method, the sample is vaporized and separated on a gas chromatography column before being introduced into the mass spectrometer, where it is typically ionized by Electron Ionization (EI).

For this compound (molecular weight: 166.23 g/mol ), the EI mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 166. The subsequent fragmentation pattern provides structural information. Mass spectra of chalcones are known to be highly dependent on the substitution patterns. walshmedicalmedia.com Key fragmentation pathways for chalcones involve cleavages at the bonds adjacent to the carbonyl group. researchgate.net Expected fragmentation for the title compound would include:

α-cleavage: Loss of the thienyl group ([M - C₄H₃S]⁺) or the thienylcarbonyl radical ([C₅H₅S]⁺ at m/z 97).

Retro-Diels-Alder type cleavage: Fragmentation of the propenone chain.

Loss of CO: A common fragmentation pathway for carbonyl compounds, leading to an ion at m/z 138 ([M - CO]⁺˙). nih.gov

Cleavage yielding the thienoyl cation: A prominent peak at m/z 111 ([C₅H₃OS]⁺) is highly probable, resulting from the cleavage of the bond between the carbonyl carbon and the propenone double bond.

Table 2: Predicted Key Fragments in GC-MS (EI) of this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M]⁺˙ | C₉H₈OS⁺˙ | 166 |

| [M-CH₃]⁺ | C₈H₅OS⁺ | 151 |

| [M-CO]⁺˙ | C₈H₈S⁺˙ | 138 |

| [C₅H₃OS]⁺ | Thienoyl cation | 111 |

LC-MS/MS is ideal for compounds that may be less volatile or thermally sensitive. The compound is first separated by liquid chromatography and then ionized using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). These methods typically generate a protonated molecular ion [M+H]⁺ (m/z 167) or other adducts with minimal fragmentation. researchgate.netresearchgate.net

Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of the selected precursor ion ([M+H]⁺). This collision-induced dissociation (CID) provides detailed structural insights. For protonated chalcones, major fragmentation pathways include the loss of neutral molecules like CO and the cleavage of the propenone backbone to lose either the A-ring (thiophene) or the B-ring (isobutenyl) portion. nih.gov The resulting product ion spectrum is highly specific and can be used for definitive identification and quantification.

Table 3: Predicted Precursor and Product Ions in LC-MS/MS of this compound

| Ion Type | Proposed Structure | Predicted m/z |

|---|---|---|

| Precursor Ion [M+H]⁺ | C₉H₉OS⁺ | 167 |

| Product Ion [M+H - CO]⁺ | C₈H₉S⁺ | 139 |

Ion Mobility Spectrometry (IMS) adds another dimension of separation to mass spectrometry. It separates ions in the gas phase based on their size, shape, and charge, characterized by their collision cross-section (CCS). nih.govnih.gov When coupled with LC-MS, the resulting LC-IMS-MS technique can separate isomers that are not resolved by chromatography alone and can reduce chemical noise in the mass spectrum. nih.govresearchgate.net

For this compound, IMS could differentiate it from constitutional isomers or closely related impurities. While some studies have found IMS to be less effective for separating larger chalcones compared to smaller phenylpropanoids, it still provides an additional, valuable data point (the drift time or CCS value) for characterization. nih.govnih.gov This can increase the confidence in compound identification in complex mixtures. The technique separates ions based on how quickly they move through a gas-filled drift tube under the influence of an electric field, with more compact ions traveling faster than bulkier ones. youtube.com

Table 4: Conceptual Data from an LC-IMS-MS Analysis

| Analyte | Retention Time (min) | Drift Time (ms) | m/z |

|---|---|---|---|

| This compound | t₁ | d₁ | 167 |

X-ray Diffraction (XRD) and Crystallographic Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions.

While the specific crystal structure of this compound is not reported in the searched literature, analysis of closely related thienyl chalcones allows for a detailed prediction of its structural features. iaea.orgnih.gov

Conformation: The molecule is expected to adopt a largely planar conformation to maximize π-conjugation, though some torsion may exist between the thiophene ring and the propenone plane. The double bond within the propenone bridge will almost certainly have a trans or E-configuration, which is sterically favored. nih.gov

Crystal System: Analogous thienyl chalcones have been found to crystallize in systems such as monoclinic (e.g., space group P2₁/c). iaea.org

Intermolecular Interactions: The molecular packing in the crystal lattice would be governed by weak intermolecular forces. Given the structure, potential interactions include C-H···O hydrogen bonds involving the carbonyl oxygen and C-H···S interactions. iaea.org Furthermore, π-π stacking between the aromatic thiophene rings of adjacent molecules is a common feature in the crystal packing of chalcones and is expected to play a role. nih.gov

Table 5: Typical Crystallographic Data for Analogous Thienyl Chalcone Structures

| Parameter | Expected Value/Feature | Reference |

|---|---|---|

| Crystal System | Monoclinic | iaea.org |

| Space Group | P2₁/c | iaea.org |

| C=C Bond Configuration | E (trans) | nih.gov |

| Dihedral Angle (Thiophene-Enone) | 4-20° | nih.gov |

Analysis of Intermolecular Interactions in this compound

The molecular structure of this compound contains several key functional groups that can participate in intermolecular interactions. The thiophene ring provides an aromatic system rich in π-electrons, while the carbonyl group of the propenone moiety acts as a hydrogen bond acceptor. The methyl and methylene (B1212753) groups can also participate in weaker C-H···O or C-H···π interactions.

Hydrogen Bonding:

In the presence of co-crystallizing agents or solvents with strong hydrogen bond donor capabilities, more robust hydrogen bonds could be formed with the carbonyl oxygen of the this compound molecule.

π-π Stacking:

The presence of the electron-rich thiophene ring suggests that π-π stacking interactions are a likely and significant feature of the solid-state structure of this compound. These interactions arise from the attractive, non-covalent forces between aromatic rings. In the solid state, molecules would likely arrange to facilitate the overlap of their thiophene rings. The geometry of this stacking can vary, including parallel-displaced or T-shaped arrangements, to optimize the electrostatic and dispersion forces.

Studies on related thiophene-containing compounds have demonstrated the prevalence and importance of π-π stacking in their crystal structures. For instance, in some chalcone derivatives containing thiophene rings, π–π interactions between the aromatic systems are a key feature in the supramolecular assembly. It is therefore highly probable that similar interactions are present in the crystal lattice of this compound, contributing significantly to its thermodynamic stability.

The interplay between these hydrogen bonding and π-π stacking interactions, along with weaker van der Waals forces, will ultimately determine the final three-dimensional arrangement of the molecules in the solid state. A detailed understanding of these interactions awaits experimental determination through single-crystal X-ray diffraction studies.

| Potential Intermolecular Interaction | Structural Motif Involved | Description |

| C-H···O Hydrogen Bonding | Carbonyl Oxygen (acceptor), Thiophene C-H (donor), Methyl C-H (donor) | Weak electrostatic interactions where a hydrogen atom bonded to a carbon is attracted to the lone pair of the carbonyl oxygen. |

| π-π Stacking | Thiophene Ring | Attractive, non-covalent interactions between the π-electron systems of adjacent thiophene rings, leading to stacked arrangements. |

| C-H···π Interactions | Thiophene Ring (π-system acceptor), Methyl/Methylene C-H (donor) | Interactions where a C-H bond acts as a weak donor to the electron-rich face of the thiophene ring. |

Computational and Theoretical Studies on 2 Methyl 1 2 Thienyl 2 Propenone

Quantum Chemical Calculations

Quantum chemical calculations have emerged as powerful tools for elucidating the molecular properties and reactivity of chemical compounds. For 2-Methyl-1-(2-thienyl)-2-propenone, these computational methods provide valuable insights into its electronic structure, geometry, and potential chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govdntb.gov.uaresearchgate.net It is a widely used approach for geometry optimization, which involves finding the most stable arrangement of atoms in a molecule. nih.govdntb.gov.uaresearchgate.net DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are utilized to determine the optimized molecular structure of compounds. dntb.gov.uaresearchgate.netepstem.net This process identifies the lowest energy conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles.

The application of DFT to chalcones and related compounds has been shown to be effective in predicting their molecular geometries. epstem.net For instance, studies on similar systems have successfully used DFT to analyze the planarity of the molecule and the orientation of its constituent rings and functional groups. dntb.gov.uaresearchgate.net The optimized geometry is crucial for subsequent calculations of other molecular properties.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. pearson.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its electron-accepting capability. pearson.comchalcogen.ro

The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. chalcogen.ro A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. chalcogen.ro For conjugated systems like this compound, the HOMO and LUMO are often delocalized over the π-system. researchgate.net FMO analysis, typically performed using DFT calculations, provides a quantitative measure of these orbital energies and the energy gap, offering insights into the molecule's electronic transitions and potential reaction pathways. chalcogen.roresearchgate.netresearchgate.net

| Computational Parameter | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating the molecule's electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which correlates with the molecule's chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.netlibretexts.org It provides a three-dimensional representation of the electrostatic potential on the electron density surface. libretexts.org MEP maps are color-coded to indicate different potential regions: red typically represents areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. researchgate.net Green and yellow represent intermediate potential values. researchgate.net

By analyzing the MEP map of this compound, one can identify the electron-rich and electron-poor regions of the molecule. researchgate.netnih.gov This information is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's reactivity towards other chemical species. researchgate.net For instance, the carbonyl oxygen would be expected to be a region of negative potential, while the protons on the methyl group and the thiophene (B33073) ring would likely exhibit positive potential. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.dewikipedia.orgrsc.org It transforms the complex delocalized molecular orbitals into a more intuitive Lewis-like structure. uni-muenchen.dewikipedia.org NBO analysis quantifies the delocalization of electron density through hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. nih.govresearchgate.net

| NBO Interaction | Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| π(C=C) → π(C=O) | π bond of the propenone double bond | π antibonding orbital of the carbonyl group | Data not available in search results |

| π(Thiophene) → π(C=C) | π bond of the thiophene ring | π antibonding orbital of the propenone double bond | Data not available in search results |

| n(O) → σ*(C-C) | Lone pair on the carbonyl oxygen | σ antibonding orbital of an adjacent C-C bond | Data not available in search results |

Spectroscopic Property Prediction through Computational Methods

Computational chemistry also plays a vital role in predicting spectroscopic properties, aiding in the identification and characterization of molecules.

Theoretical NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for structure elucidation. d-nb.infonih.gov Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. d-nb.infonih.govmodgraph.co.uk The GIAO (Gauge-Including Atomic Orbital) method is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). modgraph.co.ukliverpool.ac.uk

The accuracy of predicted NMR chemical shifts depends on several factors, including the level of theory, the basis set used, and the quality of the optimized molecular geometry. modgraph.co.uk While early methods had limitations, modern computational techniques can often predict chemical shifts with a reasonable degree of accuracy, typically within 0.2-0.3 ppm for ¹H shifts. nih.govmodgraph.co.uk These theoretical predictions can be invaluable in assigning experimental NMR spectra, especially for complex molecules or for distinguishing between possible isomers. d-nb.info For this compound, theoretical predictions would help in assigning the signals for the protons and carbons of the methyl group, the propenone backbone, and the thiophene ring. nih.gov

| Atom | Experimental Chemical Shift (ppm) | Theoretical Chemical Shift (ppm) |

| ¹H NMR | ||

| Methyl Protons | Data not available in search results | Data not available in search results |

| Vinylic Protons | Data not available in search results | Data not available in search results |

| Thiophene Protons | Data not available in search results | Data not available in search results |

| ¹³C NMR | ||

| Methyl Carbon | Data not available in search results | Data not available in search results |

| Carbonyl Carbon | Data not available in search results | Data not available in search results |

| Vinylic Carbons | Data not available in search results | Data not available in search results |

| Thiophene Carbons | Data not available in search results | Data not available in search results |

Simulated Vibrational and Electronic Spectra

Computational methods, particularly Density Functional Theory (DFT), are instrumental in simulating and interpreting the vibrational and electronic spectra of organic molecules. scirp.orgresearchgate.net These simulations provide a detailed understanding of the relationship between molecular structure and spectroscopic properties.

For a molecule like this compound, DFT calculations can predict the infrared (IR) and Raman spectra. scirp.org By calculating the vibrational frequencies and their corresponding intensities, specific bands in the experimental spectra can be assigned to particular functional groups and vibrational modes within the molecule. For instance, the characteristic stretching frequencies of the carbonyl (C=O) group, the thiophene ring C-S bond, and the propenone C=C double bond can be precisely calculated. These calculations are often performed using hybrid functionals like B3LYP with a suitable basis set, such as 6-311++G(d,p). scirp.orgnih.gov To improve the agreement between calculated and experimental frequencies, a scaling factor is often applied to the computed wavenumbers. nih.gov

Similarly, time-dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis). rroij.com This method provides insights into the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The calculated absorption wavelengths (λmax) and oscillator strengths correspond to the peaks observed in the experimental UV-Vis spectrum, helping to explain the electronic structure and chromophoric nature of the molecule. rroij.com

| Vibrational Mode | Calculated Frequency (cm-1) (B3LYP/6-311++G(d,p)) | Description |

|---|---|---|

| ν(C=O) | ~1650-1680 | Carbonyl group stretching |

| ν(C=C) | ~1600-1630 | Propenone C=C stretching |

| ν(C-S) | ~680-720 | Thiophene ring C-S stretching |

| ν(C-H)thiophene | ~3050-3100 | Thiophene ring C-H stretching |

Mechanistic Investigations using Computational Approaches

Computational chemistry offers a powerful lens to explore the mechanisms of chemical reactions involving this compound. researchgate.net

The study of reaction mechanisms heavily relies on the identification and characterization of transition states (TS). researchgate.net Transition state theory allows for the calculation of reaction rates from the properties of the reactants and the transition state structure. For reactions involving this compound, such as cycloadditions or nucleophilic additions, computational methods can locate the geometry of the transition state on the potential energy surface. researchgate.net The energy barrier, or activation energy, is determined by the energy difference between the reactants and the transition state. researchgate.net An analysis of the vibrational frequencies of the TS is crucial, as a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. dntb.gov.ua

Reaction coordinate mapping is a technique used to understand the transformation of reactants into products. arxiv.org It involves constructing a potential energy surface (PES) along a specific reaction coordinate, which represents the progress of the reaction. arxiv.orgarxiv.org For a molecule like this compound, this could involve mapping the energy changes as a nucleophile approaches the carbonyl carbon or as a dienophile approaches the propenone system in a Diels-Alder reaction. This mapping helps to visualize the energy profile of the reaction, including the identification of intermediates and transition states, providing a deeper understanding of the reaction mechanism. arxiv.org The reaction coordinate mapping method can be particularly useful for studying complex quantum dissipative dynamics in structured environments. arxiv.org

Molecular Modeling and Docking Studies (focused on interaction mechanisms)

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or a nucleic acid. nih.govmdpi.com These studies are crucial in drug discovery and materials science to understand the binding mode and affinity of a compound. plos.org

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from experimental data (e.g., X-ray crystallography or NMR) or homology modeling. The ligand, this compound, is then placed into the binding site of the protein, and various conformations and orientations are sampled. plos.org A scoring function is used to estimate the binding affinity for each pose, typically reported as a binding energy in kcal/mol. mdpi.com

The results of docking studies reveal the specific interactions that stabilize the ligand-protein complex. These can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking interactions between the thiophene ring of the ligand and aromatic residues in the protein's active site. nih.gov For instance, the carbonyl group of this compound could act as a hydrogen bond acceptor, while the thiophene ring can engage in hydrophobic and aromatic interactions. nih.govnih.gov

| Compound Type | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Piperidyl-thienyl chalcone (B49325) | Acetylcholinesterase | -8.5 to -9.5 | Trp84, Tyr130, Phe330 |

| Thiazolyl-thiophene conjugate | Rho6 Protein | -7.0 to -9.2 | Ser95, Glu138, Arg96 |

| Thiazolo[3,2-a]pyridine derivative | α-amylase | ~ -7.4 | Asp197, Glu233, Asp300 |

Applications of 2 Methyl 1 2 Thienyl 2 Propenone As a Chemical Building Block

A Versatile Intermediate in Organic Synthesis

The propenone moiety in 2-Methyl-1-(2-thienyl)-2-propenone is an α,β-unsaturated carbonyl system, rendering the molecule susceptible to a variety of nucleophilic attacks. This reactivity is central to its role as a versatile intermediate in organic synthesis. One of the most prominent reactions it undergoes is the Michael addition, a conjugate addition of a nucleophile to the β-carbon of the propenone unit. chemistrysteps.commasterorganicchemistry.comlibretexts.orgyoutube.comyoutube.com

The electrophilic nature of the double bond, enhanced by the electron-withdrawing carbonyl group, allows for the addition of a wide range of nucleophiles, known as Michael donors. These can include carbanions (such as enolates), amines, thiols, and other soft nucleophiles. masterorganicchemistry.comyoutube.com The general mechanism involves the formation of an enolate intermediate after the initial nucleophilic attack, which is subsequently protonated to yield the final adduct. masterorganicchemistry.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, enabling the extension and functionalization of the molecular framework. For instance, the reaction of similar thiophene-containing chalcones with nucleophiles like 4-chlorothiophenol (B41493) has been demonstrated to proceed via a thia-Michael addition. ontosight.ai

Furthermore, the carbonyl group itself can undergo nucleophilic attack, although 1,4-addition is generally favored with softer nucleophiles. libretexts.org The presence of both the reactive double bond and the carbonyl group allows for sequential reactions, making this compound a valuable precursor for a diverse array of more complex molecules.

Utilization in the Synthesis of Complex Heterocyclic Scaffolds

The reactive nature of this compound makes it an excellent starting material for the synthesis of various heterocyclic compounds. The α,β-unsaturated ketone functionality serves as a key synthon for constructing five- and six-membered rings through cycloaddition and cyclocondensation reactions.

A prominent application is in the synthesis of pyrazolines and pyrazoles . The reaction of α,β-unsaturated ketones with hydrazine (B178648) and its derivatives is a well-established method for preparing these five-membered nitrogen-containing heterocycles. organic-chemistry.orgresearchgate.netnih.govdergipark.org.tr The reaction typically proceeds through a Michael addition of the hydrazine, followed by an intramolecular cyclization and dehydration. The resulting pyrazolines can often be oxidized to the corresponding aromatic pyrazoles. organic-chemistry.orgresearchgate.net For example, the condensation of ketones and aldehydes with hydrazine monohydrochloride readily forms pyrazoline intermediates. masterorganicchemistry.com

Similarly, this compound can be utilized in the synthesis of pyridines . The Hantzsch pyridine (B92270) synthesis and related methodologies often employ α,β-unsaturated carbonyl compounds as one of the key components. These reactions involve the condensation of the enone with a β-enamino ester or a related species, and an aldehyde, in the presence of an ammonia (B1221849) source. While specific examples with this compound are not extensively documented, the general reactivity pattern of chalcones strongly suggests its applicability in such transformations for creating substituted pyridine rings.

The versatility of this compound extends to other cycloaddition reactions as well. As a dienophile, the electron-deficient double bond can participate in Diels-Alder reactions with suitable dienes, leading to the formation of six-membered rings. libretexts.orgmit.edunih.gov The regioselectivity and stereoselectivity of these reactions are influenced by the electronic nature and steric hindrance of the substituents on both the diene and the dienophile.

Precursor for Optically Active Intermediates

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. This compound, being a prochiral molecule, presents opportunities for conversion into optically active intermediates. This can be achieved through various asymmetric synthesis strategies.

One common approach involves the use of a chiral auxiliary . A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, in this case, potentially to the carbonyl group or through a conjugate addition product. This auxiliary then directs the stereochemical outcome of a subsequent reaction, such as alkylation or another bond-forming event. After the desired stereocenter is created, the auxiliary can be cleaved and recycled. While direct applications with this compound are not widely reported, the principle is well-established for α,β-unsaturated systems.

Another strategy is the use of chiral catalysts in reactions involving the propenone system. For example, an enantioselective Michael addition can be performed using a chiral catalyst to control the facial selectivity of the nucleophilic attack on the double bond. This would lead to the formation of an optically active product with a newly created stereocenter at the β-position. Similarly, asymmetric reductions of the carbonyl group or the double bond can be achieved using chiral reducing agents or catalysts, yielding optically active alcohols or saturated ketones. The synthesis of pro-chiral dienes and diynes is a significant area of research with implications for asymmetric synthesis. nih.gov

The development of efficient methods for the synthesis of optically active compounds from prochiral starting materials like this compound is an active area of research, with the potential to provide valuable chiral building blocks for the synthesis of complex natural products and pharmaceuticals. nih.govnih.gov

Applications in Materials Chemistry as Monomers or Components for Functional Materials

The thiophene (B33073) ring in this compound makes it an attractive monomer for the synthesis of functional polymers, particularly those with interesting electronic and optical properties. Thiophene-based polymers, or polythiophenes, are a well-studied class of conducting polymers with applications in various fields of materials science.

The polymerization of thiophene derivatives can be achieved through various methods, including oxidative chemical polymerization and electropolymerization. The propenone functionality in this compound could potentially be retained as a pendant group on the polymer backbone or could participate in the polymerization process itself, leading to cross-linked materials. The properties of the resulting polymer, such as its conductivity, solubility, and optical characteristics, would be influenced by the nature of the side chain.

Non-Linear Optical (NLO) Properties of Derivatives

Materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, such as in optical switching and frequency conversion. ucl.ac.uk Conjugated organic molecules, particularly those with donor-acceptor structures, often exhibit large NLO responses.

Polythiophene Derivatives and Related π-Conjugated Systems

Polythiophenes are a class of π-conjugated polymers known for their environmental and thermal stability, as well as their tunable electronic and optical properties. mdpi.com The incorporation of various functional groups onto the thiophene ring allows for the fine-tuning of these properties.

The polymerization of monomers like this compound could lead to polythiophene derivatives with pendant propenone groups. These functional groups could then be used for post-polymerization modifications, allowing for the introduction of other functionalities or for cross-linking the polymer chains. This would provide a route to creating complex and highly functionalized polythiophene-based materials. The synthesis of functionalized polythiophenes is an active area of research, with methods being developed for the controlled synthesis of polymers with specific properties. researchgate.net Copolymers incorporating fluorene (B118485) and di-2-thienyl-2,1,3-benzothiadiazole units have been synthesized and shown to have potential applications in optoelectronic devices. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methyl-1-(2-thienyl)-2-propenone, and how can purity be optimized during synthesis?

- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation, reacting 2-acetylthiophene with methyl vinyl ketone under basic conditions (e.g., NaOH/ethanol). Purity optimization involves recrystallization using ethanol or chromatography (silica gel, hexane:ethyl acetate eluent). Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) ensures intermediate validation . For analogs like chalcone derivatives, microwave-assisted synthesis reduces side reactions and improves yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- FT-IR : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and thienyl C-S stretching (~600–800 cm⁻¹).

- NMR : ¹H NMR confirms α,β-unsaturated ketone protons (δ 6.5–7.5 ppm) and methyl group integration.

- UV-Vis : Analyzes π→π* transitions (λmax ~300–350 nm) for electronic structure insights.

- X-ray crystallography (if applicable): Resolves molecular conformation and intermolecular interactions .

Q. How can researchers safely handle this compound given its reactivity?

- Methodological Answer : Use fume hoods and personal protective equipment (gloves, goggles) due to potential irritancy (observed in structurally similar thienyl ketones). Store in inert atmospheres (argon) to prevent oxidation. Monitor decomposition via GC-MS and discard waste in halogen-resistant containers .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

- Methodological Answer : Discrepancies (e.g., antimicrobial vs. inactive results) may arise from assay conditions (pH, solvent). Standardize protocols:

Use DMSO as a universal solvent (≤1% v/v to avoid cytotoxicity).

Validate activity via dose-response curves (IC50/EC50) across multiple cell lines (e.g., HeLa, MCF-7).